molecular formula C21H21N5O3S B2752420 N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797780-87-1

N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2752420
CAS No.: 797780-87-1
M. Wt: 423.49
InChI Key: UMPDKFIVMKTJJE-UHFFFAOYSA-N
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Description

N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of methanesulfonamides and features a quinoxaline moiety, which is a fused heterocyclic structure containing nitrogen atoms[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,4-benzenedicarboxylic acid[_{{{CITATION{{{1{Adsorption and corrosion inhibition properties of N-{n-[1-R-5 ](https://pubsrscorg/en/content/articlelanding/2016/ra/c6ra11373g){{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding quinoxaline derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular components.

  • Industry: Utilized in the development of corrosion inhibitors, as it has shown efficacy in protecting metals from corrosion in acidic environments[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....

Comparison with Similar Compounds

  • Quinoxaline derivatives

  • Methanesulfonamides with varying substituents

  • Other pyrazolyl-phenyl compounds

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Properties

IUPAC Name

N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPDKFIVMKTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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